N-Nitroso-Varenicline in Chantix: A Technical Guide to Its Discovery, Analysis, and Toxicological Significance
N-Nitroso-Varenicline in Chantix: A Technical Guide to Its Discovery, Analysis, and Toxicological Significance
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The discovery of N-nitroso-varenicline, a nitrosamine (B1359907) impurity, in the smoking cessation drug Chantix (varenicline) in 2021 triggered a series of regulatory actions, including voluntary recalls and the establishment of acceptable intake limits by global regulatory bodies. This event underscored the persistent challenge of nitrosamine impurities in pharmaceutical products and highlighted the need for robust analytical methodologies and a thorough understanding of their toxicological implications. This technical guide provides a comprehensive overview of the discovery of N-nitroso-varenicline in Chantix, detailed analytical protocols for its detection, and an exploration of its potential carcinogenic pathways.
The Discovery and Regulatory Response: A Chronological Overview
Concerns regarding nitrosamine impurities in pharmaceuticals emerged as a significant issue in 2018 with the detection of N-nitrosodimethylamine (NDMA) in certain blood pressure medications.[1] This led to heightened scrutiny of manufacturing processes and the stability of various drug products.
In the summer of 2021, Pfizer, the manufacturer of Chantix, identified the presence of N-nitroso-varenicline in some of its varenicline (B1221332) products.[2] This discovery prompted a pause in the global distribution of the drug in June 2021.[3][4] Subsequently, in July 2021, Pfizer initiated a voluntary recall of several lots of Chantix tablets.[4][5] The recall was later expanded in September 2021 to include all lots of 0.5 mg and 1 mg tablets.[5]
The U.S. Food and Drug Administration (FDA) responded by establishing an acceptable intake (AI) limit for N-nitroso-varenicline. The AI represents a level of daily exposure that is considered to pose a negligible cancer risk over a lifetime. The regulatory timeline and the evolution of the AI limit are summarized below:
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September 2020: Proactively, the FDA had set a general acceptable intake limit for varenicline nitrosamine impurities at 37 nanograms per day.[2][3]
-
July 2021: Following the initial recalls, to mitigate a drug shortage, the FDA announced it would not object to the temporary distribution of varenicline tablets containing N-nitroso-varenicline below an interim acceptable intake limit of 185 ng per day.[5][6]
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May 2022: The FDA expressed confidence in manufacturers' ability to produce varenicline with N-nitroso-varenicline at or below the 37 ng per day limit and rescinded the interim limit for newly manufactured products.[6][7]
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March 2024: The FDA updated its guidance, increasing the acceptable intake limit for N-nitroso-varenicline to 400 ng/day, based on a carcinogenic potency categorization approach (CPCA).[8]
Quantitative Data Summary
The following tables provide a structured overview of the acceptable intake limits for N-nitroso-varenicline and the reported levels found in some tested batches of varenicline products.
Table 1: Acceptable Intake (AI) Limits for N-Nitroso-Varenicline
| Regulatory Agency | Date Established/Updated | Acceptable Intake (AI) Limit (ng/day) | Basis for Limit |
| FDA | September 2020 | 37 | General limit for varenicline nitrosamine impurities[2][3] |
| FDA | July 2021 | 185 (Interim) | To mitigate drug shortages[5][6] |
| FDA | May 2022 | 37 | Reinstated for new batches[6][7] |
| FDA | March 2024 | 400 | Carcinogenic Potency Categorization Approach (CPCA)[8] |
Table 2: Reported Levels of N-Nitroso-Varenicline in Varenicline Tablets
| Manufacturer | Product | Reported Level (ng/tablet) | Reference |
| Pfizer | Chantix (recalled lots) | 150 - 470 | [2][3] |
| Par Pharmaceuticals | Varenicline 1 mg | 3 | [2] |
| Apotex | APO-Varenicline Tartrate 1 mg | 27 - 44 | [2] |
| Apotex | APO-Varenicline Tartrate 0.5 mg | 14 - 21 | [2] |
Experimental Protocols
The detection and quantification of N-nitroso-varenicline at trace levels in a complex pharmaceutical matrix require highly sensitive and specific analytical methods. Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) has been the primary technique employed by regulatory agencies and industry for this purpose.
Protocol: Determination of N-Nitroso-Varenicline in Varenicline Drug Product by LC-ESI-HRMS
This protocol is based on methodologies published by the FDA and other researchers.[1][9]
1. Reagents and Materials
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N-Nitroso-varenicline reference standard
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Varenicline tartrate reference standard
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Methanol (B129727) (LC-MS grade)
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Water (LC-MS grade)
-
Formic acid (LC-MS grade)
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0.22 µm PVDF syringe filters
-
HPLC vials
2. Standard Solution Preparation
-
Stock Standard Preparation: Accurately weigh a suitable amount of N-nitroso-varenicline reference standard and dissolve in methanol to obtain a known concentration (e.g., 10 µg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with methanol to achieve a concentration range that brackets the expected levels of the impurity and the established limits (e.g., 0.1 to 50 ng/mL).[9]
3. Sample Preparation
-
Drug Product (Tablets):
-
Crush a sufficient number of varenicline tablets to obtain a representative sample.
-
Accurately weigh a portion of the crushed tablets equivalent to a target varenicline concentration of 0.5 mg/mL when dissolved in methanol.[9]
-
Transfer the weighed powder to a centrifuge tube.
-
Add the appropriate volume of methanol.
-
Vortex for 1 minute to disperse the powder.[9]
-
Shake for 40 minutes using a mechanical wrist-action shaker.[9]
-
Centrifuge at 4500 rpm for 15 minutes.[9]
-
Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[9]
-
4. LC-HRMS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column, such as an InertSustain AQ C18 (150 x 4.6 mm, 3.0 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.[9]
-
Mobile Phase B: 0.1% Formic acid in methanol.[9]
-
Flow Rate: 0.6 mL/min.
-
Gradient Elution: A gradient program should be developed to achieve adequate separation of N-nitroso-varenicline from varenicline and other potential matrix components.
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[1]
-
Ionization Mode: Positive ion mode.
-
Data Acquisition: Monitor the accurate mass of the protonated N-nitroso-varenicline ion.
5. Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Visualizations
Experimental Workflow
Caption: Workflow for N-Nitroso-Varenicline Analysis.
Potential Signaling Pathway for Carcinogenicity
The carcinogenicity of N-nitrosamines is primarily attributed to their metabolic activation into electrophilic intermediates that can damage DNA.[10][11] While the specific metabolic pathway of N-nitroso-varenicline has not been extensively studied, it is presumed to follow the general pathway for N-nitrosamines.
Caption: Proposed Carcinogenic Pathway of N-Nitroso-Varenicline.
Conclusion
The identification of N-nitroso-varenicline in Chantix serves as a critical case study for the pharmaceutical industry, reinforcing the importance of proactive risk assessment and the implementation of sensitive analytical methods for the control of nitrosamine impurities. This guide provides a foundational understanding of the key technical aspects surrounding this issue, from the regulatory timeline and quantitative data to detailed analytical protocols and the underlying toxicological mechanisms. For researchers and drug development professionals, a thorough comprehension of these elements is essential for ensuring the safety and quality of pharmaceutical products.
References
- 1. Nitrosamine impurities in medicines: History and challenges | LGC Standards [lgcstandards.com]
- 2. fda.gov [fda.gov]
- 3. agilent.com [agilent.com]
- 4. pmda.go.jp [pmda.go.jp]
- 5. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. fda.gov [fda.gov]
- 10. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
